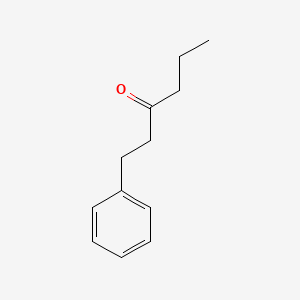

1-Phenylhexan-3-one

Description

Properties

IUPAC Name |

1-phenylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWWHACKSNBBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184010 | |

| Record name | 1-Phenylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29898-25-7 | |

| Record name | 1-Phenyl-3-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29898-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylhexan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029898257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylhexan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylhexan-3-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylhexan-3-one is an aromatic ketone with potential applications as an intermediate in the synthesis of pharmaceuticals and fragrances.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, and available synthetic and analytical methodologies. Due to a lack of published research, this document also highlights the current knowledge gaps regarding its biological activity and detailed experimental protocols.

Chemical Structure and Properties

This compound, also known as β-phenylethyl propyl ketone, is an organic compound featuring a phenyl group attached to a hexan-3-one backbone.[1] The presence of the carbonyl group and the aromatic ring are key features that define its chemical reactivity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O | [1][2] |

| Molecular Weight | 176.25 g/mol | [1][2] |

| CAS Number | 29898-25-7 | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | ~0.97 g/cm³ | [1][3] |

| Boiling Point | 260-263 °C at 760 mmHg | [1][4] |

| Flash Point | 107 °C | [1] |

| Refractive Index | ~1.498 | [3] |

| Vapor Pressure | 0.012 mmHg at 25°C | [1] |

| Solubility | Insoluble in water, soluble in organic solvents. | [5] |

| XlogP | 2.7 | [2] |

Synthesis

A general method for the preparation of this compound involves an acid-catalyzed reaction.[1]

General Synthetic Approach: Acid-Catalyzed Aldol Condensation

The synthesis of this compound can be achieved through the reaction of benzaldehyde and 2-pentanone in the presence of an acid catalyst, typically in a solvent such as absolute ethanol.[1] This reaction proceeds via an aldol condensation mechanism.

Analytical Characterization

The structural elucidation and purity assessment of this compound would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR and ¹³C NMR are crucial for confirming the identity and structure of this compound, specific, detailed experimental protocols for these analyses are not publicly available. Spectral data for this compound can be found in databases such as PubChem.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for determining the purity of volatile compounds like this compound and confirming its molecular weight. As with NMR, while GC-MS data for this compound is available, detailed experimental conditions are not widely published.[2]

Biological and Pharmacological Activity

A comprehensive search of scientific literature and databases reveals a significant lack of information regarding the biological activity, pharmacology, and toxicology of this compound. There are no published studies detailing its mechanism of action, its interaction with biological targets, or its potential therapeutic effects.

Ketones, as a general class of compounds, play diverse roles in biological systems. They are key metabolites in fatty acid metabolism and can serve as alternative energy sources for the brain and heart.[5] Some ketones also act as signaling molecules. However, it is crucial to emphasize that this general information on ketones cannot be directly extrapolated to this compound without specific experimental evidence.

Due to the absence of any described signaling pathways or biological mechanisms for this compound, a diagrammatic representation as mandated by the prompt cannot be provided.

Conclusion

This compound is a well-characterized small molecule in terms of its fundamental chemical and physical properties. However, there is a notable absence of detailed, publicly available experimental protocols for its synthesis and analysis. Furthermore, its biological profile remains uninvestigated. For researchers and professionals in drug development, this compound represents a largely unexplored chemical entity. Future research into its synthesis, purification, and particularly its biological activity, is necessary to unlock its potential in pharmaceutical or other applications.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of 1-Phenylhexan-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylhexan-3-one is an organic compound characterized by an aromatic phenyl group and a ketone functional group.[1] This document provides an in-depth overview of its core physicochemical properties, offering valuable data for its application in organic synthesis, particularly in the manufacturing of pharmaceuticals and fragrance compounds.[1][2] The information detailed herein, including quantitative data, experimental methodologies, and procedural workflows, is intended to support research and development activities.

Physicochemical Properties of this compound

The key physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O | [3] |

| Molar Mass | 176.25 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Density | 0.95 g/cm³ to 0.9719 g/cm³ (at 40°C) | [4] |

| Boiling Point | 260.8°C to 263°C at 760 mmHg | [4] |

| Refractive Index | 1.498 | [4] |

| Vapor Pressure | 0.012 mmHg at 25°C | [4] |

| Solubility | Generally soluble in common organic solvents.[5][6] Due to the significant carbon chain length, it is expected to have low solubility in water.[5][6] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] A common and efficient method for its determination is the capillary method.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of this compound is placed into the fusion tube.

-

The capillary tube, with its open end downwards, is placed into the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) and heated gently and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer or Volumetric Method)

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (a flask with a specific, known volume) or a graduated cylinder

-

Analytical balance

Procedure using a Graduated Cylinder:

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.

-

A specific volume of this compound is added to the graduated cylinder, and the volume is recorded precisely.

-

The combined mass of the graduated cylinder and the liquid is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.

-

The density is then calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Pipette

-

Acetone or other suitable cleaning solvent

-

Lens tissue

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry. If necessary, clean them with a suitable solvent (e.g., acetone) and a soft lens tissue.

-

Using a pipette, apply a few drops of this compound onto the surface of the lower prism.

-

Close the prisms carefully to spread the liquid into a thin film.

-

Adjust the light source and the eyepiece to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

If color fringes are observed, they can be eliminated by adjusting the dispersion correction wheel.

-

Read the refractive index from the instrument's scale.

-

Record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a liquid organic compound such as this compound.

Conclusion

This compound is a valuable intermediate in organic synthesis with well-defined physicochemical properties. The data and experimental protocols presented in this guide provide a solid foundation for its handling, application, and further research in various scientific and industrial settings. The provided workflow for characterization can be applied to ensure the quality and consistency of this compound in research and development processes.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C12H16O | CID 122502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Manufacture this compound manufacturer supplier - BETTER [betterchemtech.com]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-Phenylhexan-3-one (CAS: 29898-25-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylhexan-3-one is an organic compound with the chemical formula C₁₂H₁₆O.[1] It belongs to the class of aromatic ketones, characterized by a phenyl group attached to a hexanone backbone. This compound is also known by synonyms such as 1-Phenyl-3-hexanone and β-Phenylethyl propyl ketone. While its primary documented use is in the fragrance industry and as an intermediate in organic synthesis, its structural motif is of interest to medicinal chemists for potential pharmacological applications.[2] This guide provides a comprehensive overview of its chemical and physical properties, plausible synthetic routes with detailed experimental protocols, and an exploration of its potential, though not yet fully elucidated, biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 29898-25-7 | [1] |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 0.95 - 0.9719 g/cm³ | [2] |

| Boiling Point | 260.8 - 263 °C at 760 mmHg | [2] |

| Flash Point | 107 °C | |

| Refractive Index | 1.498 | |

| Solubility | Sparingly soluble in water, miscible with organic solvents. |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. A summary of available spectral data is provided below.

| Spectroscopic Data | Key Features |

| ¹H NMR | Data available, specific shifts to be determined from raw data. |

| ¹³C NMR | Data available, specific shifts to be determined from raw data. |

| Infrared (IR) | Characteristic C=O stretch for a ketone, aromatic C-H stretches. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through a Michael addition reaction. This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction in organic synthesis. In this case, the synthesis would involve the reaction of benzaldehyde and 2,4-hexanedione under acidic conditions.[2]

Experimental Protocol: Acid-Catalyzed Michael Addition

This protocol describes a general procedure for the synthesis of a β-aryl ketone, which can be adapted for the synthesis of this compound.

Materials:

-

Benzaldehyde

-

2,4-Hexanedione

-

Absolute Ethanol

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate Solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1 equivalent) and 2,4-hexanedione (1.2 equivalents) in absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound via Michael addition.

Potential Biological Activity and Drug Development Context

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of phenyl ketone derivatives has garnered interest in drug discovery for various therapeutic areas.

A recent study highlighted the potential of novel synthetic phenyl ketone derivatives as promising agents against Non-Alcoholic Fatty Liver Disease (NAFLD) by modulating oxidoreductase activity. The study identified a lead compound, 5f , which demonstrated dual lipid-lowering and weight-lowering properties in both in vitro and in vivo models. This suggests that the phenyl ketone scaffold could be a valuable starting point for the development of new therapies for metabolic disorders.

Although this compound itself was not evaluated in this study, its structural similarity to these active compounds warrants further investigation into its potential effects on metabolic pathways. Researchers in drug development could consider this compound as a candidate for screening in assays related to metabolic diseases, inflammation, and other areas where phenyl ketone derivatives have shown promise.

Hypothetical Signaling Pathway of Interest

Given the findings on phenyl ketone derivatives and their impact on oxidoreductase activity in the context of NAFLD, a hypothetical signaling pathway that could be modulated by such compounds is presented below. This diagram illustrates a potential mechanism of action for a researcher to consider when investigating the biological effects of this compound.

Caption: Hypothetical modulation of a metabolic pathway by a phenyl ketone derivative.

Safety and Handling

According to available safety data, this compound is harmful if swallowed and causes serious eye damage. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area.

Conclusion

This compound is a well-characterized aromatic ketone with established physicochemical properties. While its current applications are primarily in non-pharmaceutical fields, its chemical structure holds potential for exploration in drug discovery, particularly within the realm of metabolic diseases. The synthetic route via Michael addition is a practical approach for its preparation in a laboratory setting. Further biological screening of this compound and its analogs is warranted to uncover any potential therapeutic value. This guide provides a foundational resource for researchers and scientists interested in exploring the chemical and potential biological landscape of this compound.

References

Spectroscopic Profile of 1-Phenylhexan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic ketone, 1-Phenylhexan-3-one. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Aromatic Protons (C₆H₅) |

| Data not available | Data not available | Data not available | CH₂ adjacent to phenyl |

| Data not available | Data not available | Data not available | CH₂ adjacent to carbonyl |

| Data not available | Data not available | Data not available | CH₂ of propyl group |

| Data not available | Data not available | Data not available | CH₃ of propyl group |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Carbonyl Carbon (C=O) |

| Data not available | Aromatic Carbons (C₆H₅) |

| Data not available | CH₂ adjacent to phenyl |

| Data not available | CH₂ adjacent to carbonyl |

| Data not available | CH₂ of propyl group |

| Data not available | CH₃ of propyl group |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Strong | C=O Stretch (Ketone) |

| Data not available | Medium-Strong | C-H Stretch (Aromatic) |

| Data not available | Medium-Strong | C-H Stretch (Aliphatic) |

| Data not available | Medium | C=C Stretch (Aromatic Ring) |

Note: While the general regions of absorption are known for the functional groups present in this compound, a detailed peak list with specific wavenumbers and intensities is not currently available.

Mass Spectrometry (MS)

| m/z | Relative Abundance (%) | Assignment |

| 176 | Data not available | [M]⁺ (Molecular Ion) |

| 105 | Data not available | [C₇H₅O]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 43 | Data not available | [C₃H₇]⁺ or [CH₃CO]⁺ |

Note: The mass spectrum shows a prominent peak for the tropylium ion at m/z 91, which is a characteristic fragment for compounds containing a benzyl group. The molecular ion peak is expected at m/z 176, corresponding to the molecular weight of the compound (C₁₂H₁₆O).[1]

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher, such as a BRUKER AC-300 instrument.[1] The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹H NMR, parameters such as pulse width, relaxation delay, and number of scans are optimized to obtain a high-quality spectrum. For ¹³C NMR, a proton-decoupled sequence is generally used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

The infrared spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the spectrum is often recorded using the neat liquid. This can be done by placing a drop of the sample between two potassium bromide (KBr) plates, forming a thin capillary film (CAPILLARY CELL: NEAT).[1] The spectrum is recorded over the standard mid-IR range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is typically recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is first injected into the gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique used for this type of molecule, where high-energy electrons bombard the molecule, causing it to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of the different fragments.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Theoretical and Computational Analysis of 1-Phenylhexan-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational overview of 1-Phenylhexan-3-one, a ketone with potential applications in organic synthesis and as a scaffold in medicinal chemistry. Due to the limited availability of dedicated research on this specific molecule, this document outlines a standard computational workflow for its analysis, based on established methodologies for similar phenyl ketones. Furthermore, it presents a plausible experimental protocol for its synthesis and spectroscopic characterization. The guide aims to serve as a foundational resource for researchers interested in the further study and application of this compound.

Introduction

This compound is an organic compound featuring a phenyl group attached to a hexan-3-one backbone.[1] Its structure, combining an aromatic ring with a flexible alkyl chain and a carbonyl group, makes it an interesting candidate for various chemical transformations and a potential building block in the design of novel therapeutic agents. While it has been identified in some natural organisms, its biological and pharmacological properties remain largely unexplored.[1] This guide provides a theoretical framework for the analysis of this compound, leveraging computational chemistry to predict its structural, electronic, and spectroscopic properties.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₂H₁₆O | PubChem[1] |

| Molecular Weight | 176.25 g/mol | PubChem[1] |

| CAS Number | 29898-25-7 | ChemicalBook[2] |

| Boiling Point | 260.8 °C at 760 mmHg | hangzhou better chemtech ltd[3] |

| Density | 0.95 g/cm³ | hangzhou better chemtech ltd[3] |

| SMILES | CCCC(=O)CCC1=CC=CC=C1 | PubChem[1] |

| InChI | InChI=1S/C12H16O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

Theoretical and Computational Analysis

Computational Methodology

A suggested computational workflow for the analysis of this compound is depicted below.

Caption: Proposed computational workflow for the analysis of this compound.

Predicted Molecular Properties

Following the proposed workflow, a range of molecular properties can be calculated. The expected outcomes are summarized in Table 2.

| Parameter | Description | Predicted Value (Exemplary) |

| Optimized Geometry | Bond lengths, bond angles, and dihedral angles of the lowest energy conformation. | C=O bond length: ~1.22 Å |

| Dipole Moment | A measure of the molecule's overall polarity. | ~2.5 - 3.5 D |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | ~ -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | ~ -0.5 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | ~ 6.0 eV |

| Mulliken Atomic Charges | Distribution of electron density among the atoms. | Carbonyl Carbon: positive; Carbonyl Oxygen: negative |

| Electrostatic Potential (ESP) | A map of the charge distribution on the molecule's surface, indicating sites for electrophilic and nucleophilic attack. | Negative potential around the carbonyl oxygen. |

| Vibrational Frequencies | Calculated IR frequencies corresponding to different vibrational modes. | C=O stretch: ~1720 cm⁻¹ |

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound is the acid-catalyzed reaction of benzaldehyde and 2-pentanone, a variation of the Claisen-Schmidt condensation followed by reduction.[6]

References

- 1. This compound | C12H16O | CID 122502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 29898-25-7 [chemicalbook.com]

- 3. betterchemtech.com [betterchemtech.com]

- 4. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to the Historical Synthesis of 1-Phenylhexan-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylhexan-3-one, a ketone with the chemical formula C₁₂H₁₆O, has found utility as an intermediate in organic synthesis. While a singular, seminal publication detailing its initial discovery and synthesis remains elusive in readily accessible historical archives, its molecular structure lends itself to several classic and historically significant synthetic methodologies for the formation of ketones. This technical guide provides a comprehensive overview of these plausible historical synthetic routes, complete with detailed experimental protocols and comparative data. The information presented is based on well-established chemical principles that would have been available to chemists in the mid-20th century and beyond.

The physical and chemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₆O |

| Molar Mass | 176.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 260-262 °C |

| Density | ~0.97 g/cm³ |

| CAS Number | 29898-25-7 |

Plausible Historical Synthetic Methodologies

Based on the principles of organic synthesis prevalent in the 20th century, two primary logical pathways for the synthesis of this compound can be postulated:

-

Friedel-Crafts Acylation: A cornerstone of aromatic chemistry, this method would involve the reaction of a benzene derivative with an appropriate acylating agent.

-

Acetoacetic Ester Synthesis and related Alkylations: A versatile method for the formation of ketones from β-keto esters or nitriles.

The following sections will detail the experimental protocols for these likely historical syntheses.

Method 1: Friedel-Crafts Acylation Route

The Friedel-Crafts acylation provides a direct method for the introduction of a keto group to an aromatic ring. In the context of this compound, this would most logically be achieved through the reaction of benzene with 3-chlorovaleryl chloride (3-chloropentanoyl chloride) or a related derivative, followed by reduction of the resulting chloroketone. A more direct, albeit potentially less common, approach would involve the acylation of a phenyl-containing substrate with a propyl acylating agent. A plausible two-step sequence is outlined below.

Logical Workflow for Friedel-Crafts Acylation Route

Caption: Friedel-Crafts acylation followed by dehalogenation.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

Step 1: Synthesis of 1-Phenyl-3-chloro-pentan-1-one

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl) is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous benzene (10 equivalents, serving as both reactant and solvent).

-

Addition of Acyl Chloride: The flask is cooled in an ice bath. 3-Chlorovaleryl chloride (1.0 equivalent) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 2-3 hours, or until the evolution of HCl gas ceases.

-

Work-up: The reaction mixture is cooled and poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x volume of aqueous layer). The combined organic layers are washed with water, 5% sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude 1-phenyl-3-chloro-pentan-1-one is purified by vacuum distillation.

Step 2: Reductive Dechlorination to this compound

-

Reaction Setup: A hydrogenation vessel is charged with 1-phenyl-3-chloro-pentan-1-one (1.0 equivalent), a suitable solvent such as ethanol, and a catalytic amount of palladium on charcoal (5-10% Pd/C).

-

Hydrogenation: The vessel is flushed with hydrogen gas and then pressurized to the desired pressure (typically 1-4 atm). The mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed (monitored by pressure drop or gas uptake).

-

Work-up: The catalyst is removed by filtration through a pad of Celite.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.

Table 2: Representative Data for Friedel-Crafts Acylation Route

| Step | Reactants | Key Reagents | Typical Yield |

| 1 | Benzene, 3-Chlorovaleryl Chloride | AlCl₃ | 60-70% |

| 2 | 1-Phenyl-3-chloro-pentan-1-one | H₂, Pd/C | 85-95% |

Method 2: Synthesis via Alkylation of a Phenylacetonitrile Derivative

A versatile and historically important method for constructing carbon-carbon bonds is the alkylation of acidic methylene groups. Phenylacetonitrile (benzyl cyanide) provides a suitable starting material for such a sequence.

Logical Workflow for Phenylacetonitrile Alkylation Route

Caption: Alkylation of phenylacetonitrile followed by Grignard reaction and hydrolysis.

Experimental Protocol: Synthesis of this compound via Phenylacetonitrile Alkylation

Step 1: Synthesis of 2-Phenylpentanenitrile

-

Deprotonation: A solution of phenylacetonitrile (1.0 equivalent) in an anhydrous solvent such as diethyl ether or toluene is added dropwise to a stirred suspension of a strong base like sodium amide (NaNH₂, 1.1 equivalents) at room temperature. The mixture is stirred until the evolution of ammonia ceases.

-

Alkylation: 1-Bromopropane (1.2 equivalents) is added dropwise to the resulting solution of the anion. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.

-

Work-up: After cooling, the reaction is quenched by the careful addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude 2-phenylpentanenitrile is purified by vacuum distillation.

Step 2: Synthesis of this compound from 2-Phenylpentanenitrile

-

Grignard Reaction: A solution of 2-phenylpentanenitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise to a freshly prepared solution of propylmagnesium bromide (1.2 equivalents) in diethyl ether, under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for several hours, then gently refluxed for 1-2 hours.

-

Hydrolysis: The reaction mixture is cooled in an ice bath and then hydrolyzed by the slow, careful addition of aqueous acid (e.g., 10% sulfuric acid). The mixture is stirred vigorously until the intermediate imine is fully hydrolyzed to the ketone.

-

Work-up: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, 5% sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.

Table 3: Representative Data for Phenylacetonitrile Alkylation Route

| Step | Reactants | Key Reagents | Typical Yield |

| 1 | Phenylacetonitrile, 1-Bromopropane | NaNH₂ | 70-80% |

| 2 | 2-Phenylpentanenitrile | Propylmagnesium Bromide, H₃O⁺ | 50-60% |

While the specific historical moment of the first synthesis of this compound is not prominently documented, the principles of organic chemistry provide a clear picture of the likely methods employed. The Friedel-Crafts acylation and the alkylation of phenylacetonitrile derivatives represent robust and historically significant strategies for the construction of such ketones. The protocols and data presented in this guide offer a valuable resource for researchers and professionals in the field of chemical synthesis, providing a practical framework for the preparation of this compound and related compounds.

The Enigmatic Presence of 1-Phenylhexan-3-one in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylhexan-3-one, a phenylpropanoid derivative, has been identified as a naturally occurring compound in the plant species Amomyrtella guili and Stellera chamaejasme.[1] Despite its confirmed presence, a comprehensive understanding of its biosynthesis, physiological function, and quantitative distribution within these plants remains largely uncharted territory. This technical guide synthesizes the currently available information, proposes a putative biosynthetic pathway based on established principles of phenylpropanoid metabolism, and outlines detailed experimental protocols for its future investigation. The significant knowledge gaps highlighted herein are intended to catalyze further research into this intriguing plant secondary metabolite.

Natural Occurrence

The presence of this compound in the plant kingdom is, at present, documented in only two species. This limited known distribution underscores the nascent stage of research into this particular compound.

| Plant Species | Family | Tissue/Organ of Isolation | Method of Identification | Reference |

| Amomyrtella guili | Myrtaceae | Not Specified | Not Specified | [1] |

| Stellera chamaejasme | Thymelaeaceae | Not Specified | Not Specified | [1] |

Putative Biosynthetic Pathway

While the precise biosynthetic route to this compound has not been elucidated, it is hypothesized to originate from the general phenylpropanoid pathway, a ubiquitous metabolic route in higher plants for the synthesis of a vast array of phenolic compounds.[2] The pathway commences with the amino acid L-phenylalanine.

The initial and rate-limiting step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[1][3][4] This is a pivotal entry point into phenylpropanoid metabolism. Following this, a series of enzymatic modifications, including hydroxylation, methylation, and CoA ligation, would likely occur, leading to a C6-C3 phenylpropanoid intermediate. The subsequent extension of the carbon chain and introduction of the ketone functional group at the C-3 position could proceed through a mechanism analogous to fatty acid biosynthesis or via an aldol condensation-type reaction.

A proposed, albeit speculative, biosynthetic pathway is illustrated below:

Caption: A hypothesized biosynthetic pathway for this compound.

Experimental Protocols

Given the volatile nature of this compound, its extraction and analysis are best approached using techniques developed for plant volatiles. The following protocols are generalized and would require optimization for the specific plant matrix.

Extraction of Volatile Compounds: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and efficient method for the extraction of volatile and semi-volatile organic compounds from a sample matrix.

Materials:

-

Fresh plant material (e.g., leaves, flowers, roots)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heating block or water bath

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Finely grind a known mass (e.g., 1-2 g) of fresh plant material.

-

Vial Sealing: Immediately transfer the ground material into a 20 mL headspace vial and seal it securely.

-

Equilibration: Place the vial in a heating block or water bath at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: Insert the SPME fiber through the septum into the headspace of the vial, exposing the fiber to the sample vapors. Maintain the extraction for a predetermined time (e.g., 30-60 minutes) at the same temperature.

-

Desorption: Retract the fiber into the needle and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Analysis and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for the separation, identification, and quantification of volatile compounds.

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 min

-

Ramp: 5 °C/min to 280 °C

-

Hold at 280 °C for 5 min

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-550

-

Ionization Mode: Electron Ionization (EI) at 70 eV

Quantification:

For quantitative analysis, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample) should be added to the sample before extraction. A calibration curve would be constructed using authentic standards of this compound.

Caption: A generalized workflow for the analysis of this compound.

Quantitative Data

To date, there is no published quantitative data on the concentration of this compound in any plant species. The table below is presented as a template for future quantitative studies.

Hypothetical Quantitative Analysis of this compound

| Plant Species | Tissue/Organ | Developmental Stage | Concentration (µg/g fresh weight) | Analytical Method |

| Amomyrtella guili | Leaf | Mature | Data Not Available | HS-SPME-GC-MS |

| Amomyrtella guili | Flower | Anthesis | Data Not Available | HS-SPME-GC-MS |

| Stellera chamaejasme | Root | Vegetative | Data Not Available | HS-SPME-GC-MS |

| Stellera chamaejasme | Leaf | Mature | Data Not Available | HS-SPME-GC-MS |

Conclusion and Future Directions

The discovery of this compound in Amomyrtella guili and Stellera chamaejasme opens up new avenues for phytochemical research. However, our current understanding is severely limited. To advance our knowledge of this compound, future research should focus on:

-

Confirmation and Quantification: Unequivocally confirm the presence of this compound in the reported species and determine its concentration in various tissues and at different developmental stages.

-

Biosynthetic Pathway Elucidation: Utilize transcriptomic and metabolomic approaches to identify the genes and enzymes involved in its biosynthesis.

-

Ecological and Physiological Role: Investigate the potential role of this compound in plant defense, allelopathy, or as a signaling molecule.

-

Pharmacological Screening: Evaluate the bioactivity of purified this compound to explore its potential for drug development.

The systematic investigation of this compound holds the promise of uncovering novel biochemical pathways and natural products with potential applications in various scientific and industrial fields.

References

Preliminary Biological Screening of 1-Phenylhexan-3-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive strategy for the preliminary biological screening of the synthetic compound 1-Phenylhexan-3-one. In the absence of extensive existing biological data, this document proposes a structured workflow encompassing initial cytotoxicity evaluation, broad-spectrum antimicrobial assessment, and preliminary mechanistic insights. Detailed experimental protocols for key in vitro assays are provided, alongside templates for the systematic presentation of quantitative data. Furthermore, this guide includes visualizations of the experimental workflow and a representative signaling pathway, generated using Graphviz, to aid in the conceptualization of the screening process and potential downstream investigations. The methodologies and data presentation formats described herein are designed to provide a robust foundation for the initial biological characterization of this compound and other novel chemical entities.

Introduction

This compound is an organic compound with the molecular formula C12H16O.[1][2] It is characterized as a colorless to pale yellow liquid and is utilized in organic synthesis, particularly in the manufacturing of pharmaceutical and fragrance compounds.[1] While its chemical properties are documented, a significant gap exists in the understanding of its biological activities. A preliminary biological screening is therefore essential to elucidate its potential cytotoxic, antimicrobial, and other pharmacological effects. This guide details a systematic approach to this initial biological evaluation.

Proposed Screening Workflow

A tiered approach is recommended for the preliminary biological screening of this compound. This workflow is designed to efficiently assess the compound's general toxicity before proceeding to more specific and resource-intensive assays.

References

An In-depth Technical Guide to the Potential Pharmacological Activities of 1-Phenylhexan-3-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document addresses the significant gap in publicly available research on the pharmacological activities of 1-Phenylhexan-3-one and its derivatives. The following information is a projection based on the activities of structurally analogous compounds, primarily chalcones and other aromatic ketones. The experimental protocols and potential mechanisms described herein are intended to serve as a foundational guide for future research into this chemical class.

Introduction

This compound is an aromatic ketone with a core structure that suggests potential for a range of pharmacological activities. While direct studies on its derivatives are scarce, the broader classes of aromatic ketones and chalcones, which share key structural motifs, have been extensively investigated and shown to possess promising therapeutic properties.[1][2][3] These related compounds exhibit a wide spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[4][5] This guide will, therefore, extrapolate from the existing knowledge of these related compounds to outline the potential pharmacological activities of this compound derivatives and propose a comprehensive framework for their investigation.

Potential Pharmacological Activities

Based on structure-activity relationship studies of analogous compounds, this compound derivatives are hypothesized to possess significant anticancer and anti-inflammatory properties.[6][7]

Anticancer Activity

Chalcones and other aromatic ketones are well-documented as potent cytotoxic agents against a variety of cancer cell lines.[8][9] The α,β-unsaturated carbonyl system present in many of these molecules is a key pharmacophore responsible for their biological activity.[2]

Hypothesized Mechanism of Action:

-

Induction of Apoptosis: Many chalcone derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, such as the NF-κB and p53 pathways.[6][10] They can trigger the intrinsic mitochondrial pathway of apoptosis by affecting the expression of Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases.[11]

-

Tubulin Polymerization Inhibition: Certain chalcone analogues act as microtubule-targeting agents, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis.[9]

-

Enzyme Inhibition: Derivatives of aromatic ketones have been shown to inhibit various kinases and other enzymes crucial for cancer cell proliferation and survival.

A hypothetical signaling pathway for the induction of apoptosis by a cytotoxic this compound derivative is presented below.

Anti-inflammatory Activity

Aromatic ketones and chalcones have demonstrated significant anti-inflammatory effects, often attributed to their ability to inhibit key inflammatory mediators.[7]

Hypothesized Mechanism of Action:

-

Cyclooxygenase (COX) Inhibition: A primary mechanism for the anti-inflammatory activity of many compounds is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.[12]

-

Inhibition of Pro-inflammatory Cytokines: These compounds may also suppress the production and release of pro-inflammatory cytokines such as TNF-α and various interleukins.

Quantitative Data from Structurally Related Compounds

To provide a tangible starting point for research, the following table summarizes IC50 values of structurally similar chalcone derivatives against various cancer cell lines. It is important to note that these values are for related compounds and not for this compound derivatives themselves.

| Compound Class | Target Cell Line | Activity | IC50 (µM) | Reference |

| Chalcone Derivatives | SK-N-SH (Neuroblastoma) | Antiproliferative | 1.52 | [8] |

| Chalcone-Coumarin Hybrids | K562 (Leukemia) | Cytotoxic | 0.65 - 2.02 | [9] |

| Diarylpentanoid | HCT116 (Colorectal) | Growth Inhibitory | 0.09 - 3.10 | [10] |

| Furan-fused Chalcones | Various | Antiproliferative | 12.3 - 18.5 | [13] |

Proposed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the potential pharmacological activities of novel this compound derivatives.

In Vitro Cytotoxicity Screening: MTT Assay

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.[14][15]

1. Cell Culture and Seeding:

- Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

- Harvest cells using trypsinization and seed them into 96-well plates at a density of 5,000-10,000 cells per well.[16]

- Allow cells to adhere for 24 hours.

2. Compound Treatment:

- Prepare a stock solution of the test this compound derivative in DMSO.

- Perform serial dilutions of the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

- Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).

- Incubate the plates for 48 or 72 hours.

3. MTT Assay:

- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

- Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

- Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

4. Data Analysis:

- Measure the absorbance of each well at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the anti-inflammatory activity of novel compounds.[18][19]

1. Animal Handling:

- Use male Wistar rats (180-200 g).

- Acclimatize the animals for at least one week before the experiment.

- Divide the animals into groups: a control group, a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups for different doses of the this compound derivative.

2. Compound Administration:

- Administer the test compounds and the positive control orally or intraperitoneally 30-60 minutes before the carrageenan injection.[18][20] The control group receives the vehicle.

3. Induction of Edema:

- Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[19]

4. Measurement of Paw Edema:

- Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[20]

5. Data Analysis:

- Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group using the formula:

- % Inhibition = [(Vc - Vt) / Vc] x 100

- Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the compounds to inhibit COX-1 and COX-2 enzymes.[21]

1. Reagents and Enzyme Preparation:

- Use a commercial COX inhibitor screening assay kit.

- Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided buffer.

2. Assay Procedure:

- In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well.

- Add the this compound derivative at various concentrations to the test wells. Include a vehicle control and a known COX inhibitor as a positive control.

- Pre-incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

- Initiate the reaction by adding arachidonic acid to all wells.

- Incubate for a short period (e.g., 2 minutes) at 37°C.

3. Detection and Data Analysis:

- The production of prostaglandin H2 (PGH2) is measured colorimetrically or fluorometrically according to the kit's instructions.

- Calculate the percentage of COX inhibition for each concentration of the test compound.

- Determine the IC50 values for COX-1 and COX-2 inhibition.

Drug Discovery and Development Workflow

The investigation of this compound derivatives should follow a structured drug discovery workflow.[22][23][24]

Conclusion

While the pharmacological profile of this compound derivatives remains to be elucidated, the extensive research on structurally related chalcones and aromatic ketones provides a strong rationale for their investigation as potential therapeutic agents. The proposed research framework, encompassing in vitro and in vivo screening for anticancer and anti-inflammatory activities, will be crucial in uncovering the therapeutic potential of this largely unexplored class of compounds. The detailed experimental protocols and workflows presented in this guide offer a clear and actionable path for researchers to initiate and advance the study of this compound derivatives, potentially leading to the discovery of novel drug candidates.

References

- 1. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Synthesis and antiinflammation activity of aromatic aminoketone compounds, a new type of PAF-receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. benchchem.com [benchchem.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. inotiv.com [inotiv.com]

- 19. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. Drug Discovery Workflow - What is it? [vipergen.com]

- 23. intuitionlabs.ai [intuitionlabs.ai]

- 24. ppd.com [ppd.com]

The Role of 1-Phenylhexan-3-one in Fragrance Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylhexan-3-one is a synthetic aromatic ketone that is a valuable ingredient in the fragrance industry. Characterized by a sweet, floral odor, it is utilized in a variety of perfume compositions to impart a unique olfactory profile. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and analytical characterization of this compound. Detailed experimental protocols for its synthesis and analysis are presented, along with a discussion of its application in fragrance formulations. This document is intended for researchers, scientists, and professionals in the fields of fragrance chemistry, and chemical synthesis.

Introduction

This compound, also known as phenylethyl propyl ketone, is an organic compound with the chemical formula C12H16O.[1][2] Its molecular structure, featuring a phenyl group attached to a hexan-3-one moiety, is responsible for its characteristic sweet and floral scent. This aromatic ketone is employed in the fragrance industry to add a distinct character to perfumes and other scented products. Its stability and blending capabilities make it a versatile component in creating complex fragrance profiles. While not a naturally occurring compound that would be involved in biological signaling pathways in the traditional sense, its synthesis and analytical verification are of significant interest to chemical researchers. This compound has been reported in Amomyrtella guili and Stellera chamaejasme.[3]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in fragrance formulations, influencing its volatility, stability, and olfactory perception. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C12H16O | [1][2] |

| Molar Mass | 176.25 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Sweet, floral | |

| Density | 0.95 g/cm³ | [2] |

| Boiling Point | 260.8 °C at 760 mmHg | [2] |

| Flash Point | > 110 °C | [4] |

| Vapor Pressure | 0.012 mmHg at 25°C | [1][2] |

| Solubility | Sparingly soluble in water |

Olfactory Profile and Application in Fragrance

The olfactory characteristics of this compound make it a versatile ingredient in perfumery. Its sweet and floral notes can be used to enhance and support a variety of fragrance families.

Odor Description: The primary scent of this compound is described as sweet and floral. Ketones in perfumery are known for imparting a range of notes from fruity and sweet to creamy and green.

Use in Formulations: Due to its versatile scent profile, this compound can be incorporated into a wide range of fragrance compositions. It can be used to add a modern twist to classic floral bouquets, enhance fruity accords, or provide a soft, sweet undertone to oriental and chypre fragrances. The typical use levels in fragrance concentrates can vary widely depending on the desired effect but are generally kept at low to moderate percentages to avoid overpowering the composition.

Synthesis of this compound

This compound can be synthesized through various organic reactions. A common and effective method is the aldol condensation of benzaldehyde and 2-pentanone, followed by hydrogenation. Another plausible method is the Friedel-Crafts acylation.

Synthesis via Aldol Condensation

This method involves the base-catalyzed reaction of benzaldehyde with 2-pentanone to form an α,β-unsaturated ketone, which is then hydrogenated to yield this compound.

Caption: Synthesis of this compound via Aldol Condensation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-pentanone (1.1 equivalents) in ethanol.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH) (1.2 equivalents) to the flask while stirring.

-

Aldehyde Addition: Cool the mixture in an ice bath and add benzaldehyde (1.0 equivalent) dropwise, maintaining the temperature below 25°C.

-

Reaction: Allow the mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid (HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α,β-unsaturated ketone.

-

Purification (Intermediate): Purify the crude product by column chromatography on silica gel.

-

Hydrogenation: Dissolve the purified 1-phenyl-1-penten-3-one in ethanol and add a catalytic amount of palladium on carbon (Pd/C).

-

Reaction: Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

Final Workup and Purification: Filter the catalyst and concentrate the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Synthesis via Friedel-Crafts Acylation

An alternative synthetic route involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in excess anhydrous benzene under a nitrogen atmosphere.

-

Acyl Chloride Addition: Cool the suspension to 0-5°C in an ice bath. Add hexanoyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with benzene or another suitable organic solvent.

-

Washing: Combine the organic layers and wash successively with water, a saturated solution of sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation.

Analytical Characterization

The purity and identity of synthesized this compound must be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for separating and identifying the components of a volatile mixture and determining the purity of the synthesized product.

Caption: Experimental Workflow for GC-MS Analysis.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

MSD Conditions: Ionization energy of 70 eV; mass range of 40-400 amu.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

The resulting chromatogram will show a major peak corresponding to this compound, and the mass spectrum of this peak can be compared to a library database for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

-

¹H NMR: In ¹H NMR spectroscopy of ketones, the protons on the carbon atoms alpha to the carbonyl group are deshielded and typically appear in the range of 2.1-2.6 ppm. For this compound, the protons of the methylene group adjacent to the phenyl group and the methylene group adjacent to the carbonyl group would show characteristic chemical shifts and splitting patterns. The aromatic protons would appear in the region of 7.0-7.5 ppm.

-

¹³C NMR: In ¹³C NMR spectroscopy, the carbonyl carbon of a ketone is highly deshielded and gives a characteristic signal in the range of 190-220 ppm. The carbons of the phenyl group and the aliphatic chain will also show distinct signals.

Experimental Protocol:

-

Instrumentation: A standard NMR spectrometer (e.g., Bruker, 400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃).

-

Sample Preparation: Dissolve a small amount of the purified compound in the deuterated solvent.

-

Analysis: Acquire both ¹H and ¹³C NMR spectra. The chemical shifts, integration values, and coupling constants will be used to confirm the structure of this compound.

Conclusion

This compound is a significant synthetic fragrance ingredient with a desirable sweet, floral olfactory profile. Its physicochemical properties make it a stable and versatile component in a variety of perfume compositions. The synthesis of this compound can be achieved through established organic chemistry reactions such as aldol condensation or Friedel-Crafts acylation, and its identity and purity can be rigorously confirmed using modern analytical techniques like GC-MS and NMR spectroscopy. This technical guide provides a comprehensive overview of the key aspects of this compound for researchers and professionals in fragrance chemistry and related fields. Further research into its specific olfactory threshold, tenacity, and behavior in different fragrance matrices would be beneficial for its optimized application in perfumery.

References

Methodological & Application

Synthesis of 1-Phenylhexan-3-one from Benzaldehyde and Acetylacetone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 1-Phenylhexan-3-one, a valuable ketone intermediate in organic synthesis, starting from benzaldehyde and acetylacetone. The synthesis involves a two-step sequence: a Knoevenagel condensation to form an α,β-unsaturated intermediate, followed by a selective catalytic hydrogenation.

Overview of the Synthetic Pathway

The synthesis of this compound from benzaldehyde and acetylacetone is achieved through a robust two-step process. The first step is a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, between benzaldehyde and the active methylene compound, acetylacetone. This reaction, typically catalyzed by a weak base such as piperidine, yields the α,β-unsaturated diketone, 3-benzylidene-2,4-pentanedione.

The second step involves the selective reduction of the carbon-carbon double bond in the intermediate, 3-benzylidene-2,4-pentanedione, to yield the final product, this compound. This is achieved through catalytic hydrogenation, which must be performed under conditions that favor the reduction of the alkene moiety without affecting the two carbonyl groups or the aromatic phenyl ring. Palladium on carbon (Pd/C) is a commonly employed catalyst for this selective transformation. An alternative to traditional hydrogenation using hydrogen gas is catalytic transfer hydrogenation, which utilizes a hydrogen donor in the presence of a catalyst.

Experimental Protocols

Step 1: Knoevenagel Condensation of Benzaldehyde and Acetylacetone

This protocol details the synthesis of the intermediate, 3-benzylidene-2,4-pentanedione, using a piperidine-catalyzed Knoevenagel condensation.[1]

Materials:

-

Benzaldehyde

-

Acetylacetone (2,4-pentanedione)

-

Piperidine

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (1.0 eq) and acetylacetone (1.0 eq) in methanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield 3-benzylidene-2,4-pentanedione as a solid.

Alternative Solvent-Free Protocol: For a greener approach, a solvent-free condensation can be performed.[2][3]

-

Combine benzaldehyde (1.0 eq), acetylacetone (1.2 eq), and a catalytic amount of a solid base like ammonium bicarbonate (0.4 eq) in a flask.

-

Gently heat the mixture (e.g., to 70-90°C) with stirring.

-

Monitor the reaction by TLC.

-

After completion, the product can be purified by recrystallization.

| Parameter | Piperidine in Methanol | Solvent-Free (Ammonium Bicarbonate) |

| Benzaldehyde | 1.0 eq | 1.0 eq |

| Acetylacetone | 1.0 eq | 1.2 eq |

| Catalyst | Piperidine (0.1 eq) | Ammonium Bicarbonate (0.4 eq) |

| Solvent | Methanol | None |

| Temperature | Room Temperature | 70-90°C |

| Typical Yield | High | Good to Excellent |

Table 1: Comparison of reaction conditions for the Knoevenagel condensation.

Step 2: Selective Catalytic Hydrogenation of 3-Benzylidene-2,4-pentanedione

This protocol describes the selective reduction of the carbon-carbon double bond of 3-benzylidene-2,4-pentanedione to afford this compound using palladium on carbon (Pd/C) as the catalyst.

Materials:

-

3-Benzylidene-2,4-pentanedione

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂) source or a hydrogen donor for transfer hydrogenation

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Filtration apparatus (e.g., Celite pad)

Procedure for Catalytic Hydrogenation:

-

In a suitable hydrogenation vessel, dissolve 3-benzylidene-2,4-pentanedione (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography.

Procedure for Catalytic Transfer Hydrogenation: As an alternative to using hydrogen gas, catalytic transfer hydrogenation can be employed.[4]

-